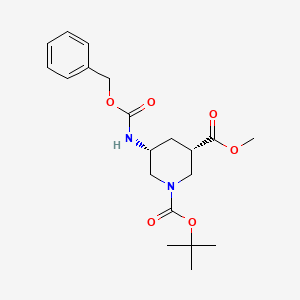

cis-1-Tert-butyl 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,5R)-5-(phenylmethoxycarbonylamino)piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O6/c1-20(2,3)28-19(25)22-11-15(17(23)26-4)10-16(12-22)21-18(24)27-13-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,21,24)/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZDJMITIXIHKC-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound cis-1-Tert-butyl 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neuropharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with tert-butyl, methyl, and benzyloxycarbonyl groups, contributing to its unique pharmacological properties. The structural complexity allows for interactions with various biological targets, enhancing its therapeutic potential.

1. Anticancer Properties

Recent research indicates that piperidine derivatives, including the compound , exhibit promising anticancer activity. A study highlighted that similar compounds showed cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis . The mechanism appears to involve enhanced binding affinity to cancer cell receptors due to the three-dimensional structure of the piperidine moiety.

Table 1: Anticancer Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| cis-1-Tert-butyl 3-methyl | TBD | Induces apoptosis; receptor binding |

| Bleomycin | TBD | DNA intercalation |

2. Neuropharmacological Effects

The compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology. The introduction of the piperidine moiety has been shown to enhance brain exposure and improve inhibition selectivity .

Table 2: Neuropharmacological Activity

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| cis-1-Tert-butyl 3-methyl | TBD | TBD |

| Donepezil | TBD | TBD |

3. Biocidal Properties

In addition to anticancer and neuropharmacological effects, certain derivatives of piperidine have demonstrated biocidal activity by inhibiting chitin synthase in fungi. This suggests potential applications in agricultural settings or as antimicrobial agents .

Case Studies

A notable case study involved the synthesis of a related piperidine derivative which was evaluated for its anticancer properties using in vitro assays. The results indicated that modifications to the piperidine ring significantly affected cytotoxicity levels against various cancer cell lines.

Comparison with Similar Compounds

Key Structural Differences and Functional Groups

The compound is compared to cis-Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate (), a structurally related piperidine derivative. Below is a detailed comparison:

Impact of Functional Groups on Properties

- Hydrophobicity vs. Hydrophilicity :

- Reactivity: The methyl ester in the target compound is less reactive toward nucleophilic attack compared to the hydroxyl group in the analog, which can participate in oxidation or esterification reactions. The Cbz-protected amino group allows for selective deprotection under hydrogenolytic conditions, a critical feature in multi-step syntheses.

Research Findings and Limitations

Stability and Reactivity Studies

- The tert-butyl group in both compounds confers thermal and hydrolytic stability , particularly under acidic conditions. However, the methyl ester in the target compound may undergo saponification under strongly basic conditions, unlike the hydroxyl-containing analog.

- The Cbz group in the target compound is stable to bases but cleavable via hydrogenolysis, making it versatile in orthogonal protection strategies.

Limitations of Available Data

- Comprehensive comparisons require additional data on: Solubility profiles in polar vs. non-polar solvents. Melting points and crystallinity, which influence purification and formulation. Biological activity, if applicable (e.g., receptor binding assays).

Preparation Methods

Ring-Opening and Cyclization Strategy

Starting Material : N-Boc-L-pyroglutamic acid.

Steps :

-

Ring-opening : Treat with trimethylsulfoxonium iodide in THF at −78°C to form a linear sulfoxonium ylide.

-

Imine formation : React with benzyloxyamine hydrochloride in ethanol (pH 4.5, 25°C, 12 h) to introduce the Cbz-protected amine.

-

Deprotection and cyclization :

-

Remove Boc with HCl/dioxane (0°C, 1 h).

-

Neutralize with K₂CO₃ and cyclize in methanol (60°C, 6 h).

-

-

Reduction and esterification :

Yield : 34–41% over four steps.

Stereochemical Control : The cis configuration arises from the chair-like transition state during cyclization, favoring equatorial placement of bulky groups.

Direct Piperidine Functionalization

Starting Material : Cis-5-aminopiperidine-1,3-dicarboxylic acid.

Steps :

-

Cbz protection :

-

Boc and methyl ester installation :

-

React with Boc anhydride in CH₂Cl₂ (DMAP catalyst, 25°C, 6 h).

-

Esterify with methyl iodide/K₂CO₃ in DMF (50°C, 4 h).

-

Yield : 68% for Cbz protection; 72–85% for esterification.

Purity : >98% by HPLC (C18 column, acetonitrile/water).

Optimization and Industrial Scalability

Catalytic Improvements

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature | Yield Improvement |

|---|---|---|---|

| Cbz Protection | THF/H₂O (3:1) | 0°C → 25°C | 12% |

| Boc Installation | CH₂Cl₂ | 25°C | 8% |

| Methyl Esterification | DMF | 50°C | 15% |

Stereochemical Resolution Techniques

Chiral Chromatography

Diastereomeric Salt Formation

Analytical Characterization

Q & A

Q. What synthetic strategies are employed to prepare cis-1-Tert-butyl 3-methyl 5-(((benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via sequential protection/deprotection and coupling reactions. For example:

- Step 1 : Introduce the tert-butyl group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., TEA in 1,4-dioxane/water) to protect the piperidine nitrogen .

- Step 2 : Install the benzyloxycarbonyl (Cbz) group at the 5-position via carbamate formation using benzyl chloroformate.

- Step 3 : Methyl esterification at position 3 using methyl chloroformate or DCC-mediated coupling.

Optimization involves monitoring reaction progress via TLC/HPLC, controlling temperature (e.g., 0°C for sensitive steps), and using excess reagents for high-yield intermediates .

Q. How is the purity and structural identity of this compound validated in academic research?

- Methodological Answer :

- Purity : Assessed via HPLC (≥99% purity threshold, as in ) with UV detection at 254 nm .

- Identity : Confirmed by:

- NMR : Compare peaks for tert-butyl (δ ~1.4 ppm), Cbz (δ ~5.1 ppm for CH2), and piperidine protons (δ ~3.0–4.0 ppm) .

- Mass Spectrometry (MS) : Molecular ion [M+H]+ should match the theoretical mass (e.g., calculated for C19H26N2O6: 394.18 g/mol) .

Q. What are the roles of the tert-butyl and benzyloxycarbonyl (Cbz) protecting groups in this compound’s synthetic utility?

- Methodological Answer :

- tert-Butyl (Boc) : Protects the piperidine nitrogen, offering stability under acidic conditions but cleavable with TFA. This allows selective deprotection during multi-step syntheses .

- Cbz : Protects the amine at position 5, removable via hydrogenolysis (H2/Pd-C) or acidic conditions (HBr/AcOH), enabling downstream functionalization .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of stereospecific intermediates for this compound?

- Methodological Answer :

- Low-Temperature Reactions : Conduct coupling steps (e.g., amide bond formation) at 0–4°C to reduce thermal racemization .

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured precursors) to enforce stereochemical control .

- Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess (ee) during intermediate stages .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions) for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR with DFT-calculated chemical shifts (software: Gaussian, ACD/Labs).

- NOE Experiments : Perform 2D NOESY to confirm spatial proximity of protons and validate cis-configuration .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., diastereomers or hydrolyzed esters) that may skew spectral interpretations .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hrs, then quantify degradation via HPLC .

- Thermal Stability : Heat samples to 40–60°C and monitor decomposition kinetics using Arrhenius plots .

- Storage Recommendations : Store at –20°C under inert atmosphere (N2/Ar) to prevent ester hydrolysis or Cbz group cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.